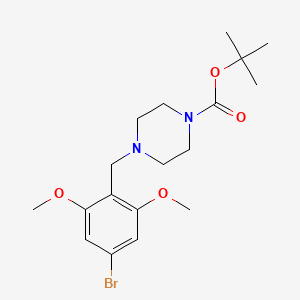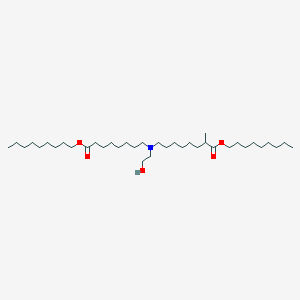
Nonyl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)-2-methyloctanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nonyl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)-2-methyloctanoate is a complex organic compound known for its unique structure and properties. This compound is part of a class of molecules that have significant applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a nonyl group, a hydroxyethyl group, and a nonyloxy-oxooctyl group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nonyl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)-2-methyloctanoate involves multiple steps, starting with the preparation of the intermediate compounds. The process typically includes the following steps:
Preparation of Nonyl 8-oxooctanoate: This involves the esterification of nonyl alcohol with 8-oxooctanoic acid under acidic conditions.
Formation of Hydroxyethyl Amine Intermediate: Ethanolamine is reacted with a suitable protecting group to form the hydroxyethyl amine intermediate.
Coupling Reaction: The hydroxyethyl amine intermediate is then coupled with Nonyl 8-oxooctanoate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Nonyl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)-2-methyloctanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxooctyl group can be reduced to form alcohols.
Substitution: The nonyl group can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction of the oxooctyl group can produce alcohols.
Aplicaciones Científicas De Investigación
Nonyl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)-2-methyloctanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of lipid interactions and membrane dynamics.
Medicine: Investigated for its potential use in drug delivery systems, particularly in the formation of lipid nanoparticles.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Nonyl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)-2-methyloctanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, thereby influencing various biochemical pathways. For example, it may affect the function of ion channels or transporters, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Nonyl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)-2-methyloctanoate can be compared with similar compounds such as:
Nonyl 8-((2-hydroxyethyl)amino)octanoate: A related compound with similar structural features but different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C37H73NO5 |
|---|---|
Peso molecular |
612.0 g/mol |
Nombre IUPAC |
nonyl 8-[2-hydroxyethyl-(8-nonoxy-8-oxooctyl)amino]-2-methyloctanoate |
InChI |
InChI=1S/C37H73NO5/c1-4-6-8-10-12-19-25-33-42-36(40)28-22-15-14-17-23-29-38(31-32-39)30-24-18-16-21-27-35(3)37(41)43-34-26-20-13-11-9-7-5-2/h35,39H,4-34H2,1-3H3 |
Clave InChI |
ULVULYGARKDQEF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCC(C)C(=O)OCCCCCCCCC)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(acetylamino)phenyl]-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13364845.png)
![N-[3-(2-cyclopentylethyl)-1H-1,2,4-triazol-5-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13364852.png)
![3-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-1,2-propanediol](/img/structure/B13364854.png)
![5-{[(1H-benzimidazol-2-ylthio)acetyl]amino}-1-benzyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13364858.png)
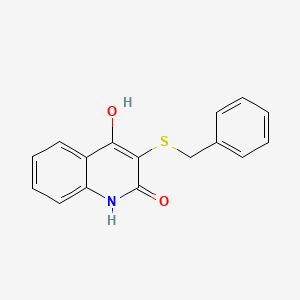
![6-Iodo-3-methylbenzo[d]isothiazole 1,1-dioxide](/img/structure/B13364866.png)
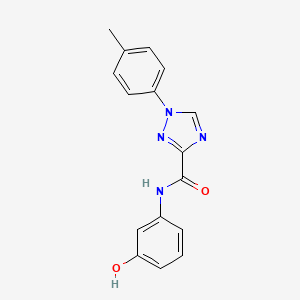
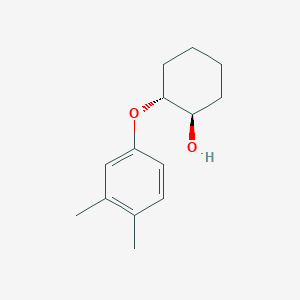
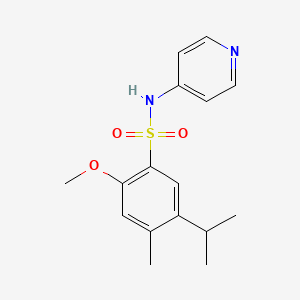
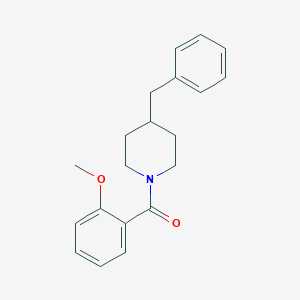
![2-[(1-methyl-1H-indol-4-yl)oxy]-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide](/img/structure/B13364904.png)
![(1R,2S,6R,14R)-11,15-dimethoxy-5-methyl-13-oxa-5-azaoctacyclo[13.10.2.12,8.01,6.02,14.016,25.018,23.012,28]octacosa-8(28),9,11,16,18,20,22,24,26-nonaene-17,24-diol](/img/structure/B13364910.png)
